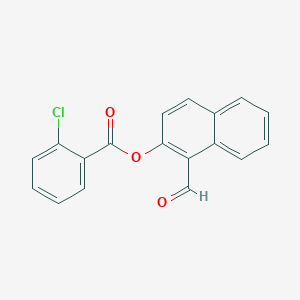

1-formyl-2-naphthyl 2-chlorobenzoate

Description

1-Formyl-2-naphthyl 2-chlorobenzoate is an ester derivative combining a naphthalene moiety with a 2-chlorobenzoate group. The naphthalene ring is substituted with a formyl group at position 1, while the benzoate group bears a chlorine atom at position 2. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the naphthyl group and electronic effects from the electron-withdrawing chlorine substituent.

Properties

IUPAC Name |

(1-formylnaphthalen-2-yl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c19-16-8-4-3-7-14(16)18(21)22-17-10-9-12-5-1-2-6-13(12)15(17)11-20/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTSZZLTPKFVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position Effects: 2-Chlorobenzoate vs. Isomers

The position of the chlorine substituent on the benzoate ring significantly impacts biological and chemical behavior. For example:

- 2-Chlorobenzoate (2-CB) is poorly utilized by Desulfomonile species compared to 3-chlorobenzoate (3-CB) in microbial degradation studies .

- In bioreporter assays, 2-chlorobenzoate fails to induce EGFP expression in Pseudomonas putida KT2440, unlike nitro- or hydroxy-substituted analogs, highlighting positional specificity in ligand-receptor interactions .

Ester Group Variations: Naphthyl vs. Methyl Esters

The nature of the ester group influences solubility, stability, and applications:

- Methyl 2-chlorobenzoate (M2CB) is a simple ester used to study electrophilic aromatic substitution effects . Its small methyl group enhances volatility but limits steric hindrance.

Table 2: Ester Group Comparison

| Compound | Ester Group | LogP (Predicted) | Applications |

|---|---|---|---|

| Methyl 2-chlorobenzoate | Methyl | ~2.5 | Chemical synthesis studies |

| 1-Formyl-2-naphthyl 2-chlorobenzoate | Naphthyl-formyl | ~4.2 | Materials science, drug design |

Metal Complexes vs. Organic Esters

2-Chlorobenzoate derivatives can act as ligands in metal complexes. For instance:

- In contrast, 1-formyl-2-naphthyl 2-chlorobenzoate lacks metal-binding sites but may show superior membrane permeability due to its organic ester structure.

Table 3: Metal Complex vs. Organic Ester

| Compound | Structure | Bioactivity | Stability |

|---|---|---|---|

| Co(II)-2-chlorobenzoate | Metal-coordinated | Antiviral (COVID-19 research) | High thermal stability |

| 1-Formyl-2-naphthyl 2-chlorobenzoate | Organic ester | Pending studies | Susceptible to hydrolysis |

Biodegradability and Environmental Impact

2-Chlorobenzoate is degraded via 2-chlorobenzoate dioxygenase in microbial communities, but its persistence varies with substituent position and ester complexity . The naphthyl group in 1-formyl-2-naphthyl 2-chlorobenzoate may hinder enzymatic access, increasing environmental persistence compared to simpler esters like methyl 2-chlorobenzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.